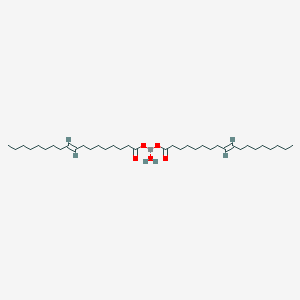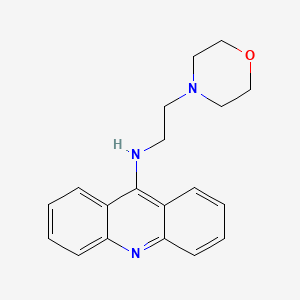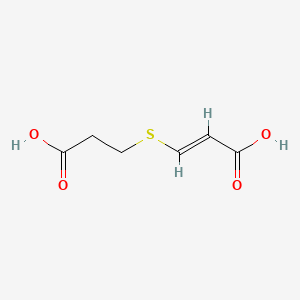
3-((2-Carboxyethyl)thio)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Carboxyethyl)thio)acrylic acid is an organic compound with the molecular formula C6H8O4S. It contains a carboxyethyl group attached to a thioacrylic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Carboxyethyl)thio)acrylic acid typically involves the reaction of acrylic acid with thiol-containing compounds under controlled conditions. One common method is the thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator. This reaction can be carried out in solution or emulsion, often using photoinitiators or thermal initiators to generate radicals .
Industrial Production Methods: Industrial production of this compound may involve large-scale thiol-ene reactions in continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-((2-Carboxyethyl)thio)acrylic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation typically involves amines and coupling agents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
3-((2-Carboxyethyl)thio)acrylic acid has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of pH-responsive and temperature-responsive polymers.
Materials Science: The compound is used in the preparation of nanoparticles and nanocomposites with unique properties, such as enhanced mechanical strength and thermal stability.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, including as a component in hydrogels for tissue engineering and as a drug delivery vehicle.
Mecanismo De Acción
The mechanism of action of 3-((2-Carboxyethyl)thio)acrylic acid in polymerization involves the formation of radicals that initiate the polymerization process. The thiol group can undergo radical addition to alkenes, leading to the formation of cross-linked polymer networks. This process is often facilitated by photoinitiators or thermal initiators that generate radicals under specific conditions .
Comparación Con Compuestos Similares
2-Carboxyethyl acrylate: Similar in structure but lacks the thiol group, making it less reactive in radical polymerization reactions.
Acrylic acid: A simpler compound with a carboxyl group but no thiol group, used widely in polymer synthesis.
Thioacrylic acid: Contains a thiol group but lacks the carboxyethyl group, making it less versatile in certain applications.
Uniqueness: 3-((2-Carboxyethyl)thio)acrylic acid is unique due to the presence of both carboxyl and thiol groups, allowing it to participate in a wider range of chemical reactions and making it highly valuable in the synthesis of functional polymers and materials .
Propiedades
Número CAS |
41108-53-6 |
|---|---|
Fórmula molecular |
C6H8O4S |
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ |
Clave InChI |
RYKRNZNOIFBIAF-HNQUOIGGSA-N |
SMILES isomérico |
C(CS/C=C/C(=O)O)C(=O)O |
SMILES canónico |
C(CSC=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



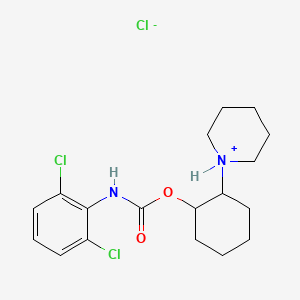
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
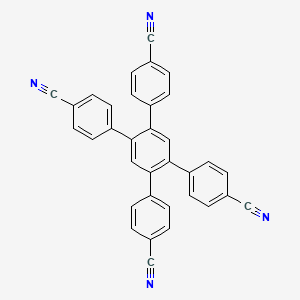

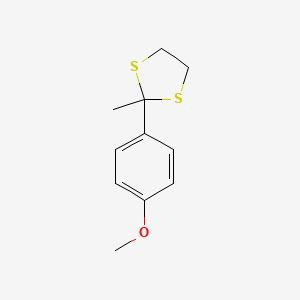
![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)
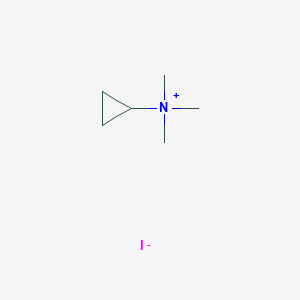

![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
